Cas no 29886-19-9 (2',3'-Di-O-acetyladenoside)
2',3'-Di-O-acetyladenoside Chemical and Physical Properties
Names and Identifiers
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- 2,3-Diacetyladenosine
- 2′,3′-Di-O-acetyladenosine
- ADENOSINE 2 3-DIACETATE
- ADENOSINE 2?ˉ,3?ˉ-DIACETATE
- 2',3'-DI-O-ACETYLADENOSINE
- (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyldiacetate
- 2',3'-Di-O-acetyladenosine, >=99%
- (2R,3R,4R,5R)-4-(acetyloxy)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl acetate
- (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate
- DTXSID00952338
- 29886-19-9
- [(2R,3R,4R,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- J-017681
- SCHEMBL6222404
- 9-(2,3-di-O-acetylpentofuranosyl)-9H-purin-6-amine
- A820095
- EINECS 249-929-5
- [(2R, 3R, 4R, 5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- Adenosine 2',3'-diacetate
- OUQFHKYWNKYTTQ-IDTAVKCVSA-N
- 2',3'-Di-O-acetyladenoside
-
- Inchi: 1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1
- InChI Key: OUQFHKYWNKYTTQ-IDTAVKCVSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C=NC2C(N)=NC=NC1=2)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 351.11800
- Monoisotopic Mass: 351.11788328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 152Ų
Experimental Properties
- PSA: 151.68000
- LogP: -0.25720
2',3'-Di-O-acetyladenoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D212020-2.5g |
2',3'-Di-O-acetyladenoside |
29886-19-9 | 2.5g |
$ 365.00 | 2022-06-05 | ||
| TRC | D212020-5g |
2',3'-Di-O-acetyladenoside |
29886-19-9 | 5g |
$ 715.00 | 2022-06-05 | ||
| TRC | D212020-10g |
2',3'-Di-O-acetyladenoside |
29886-19-9 | 10g |
$ 1135.00 | 2022-06-05 | ||
| Ambeed | A185385-1g |
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate |
29886-19-9 | 97% | 1g |
$50.0 | 2024-04-20 | |
| Ambeed | A185385-5g |
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate |
29886-19-9 | 97% | 5g |
$148.0 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214079-1g |
2′,3′-Di-O-acetyladenosine, |
29886-19-9 | ≥98% | 1g |
¥519.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-214079-1 g |
2′,3′-Di-O-acetyladenosine, |
29886-19-9 | ≥98% | 1g |
¥519.00 | 2023-07-11 |
2',3'-Di-O-acetyladenoside Suppliers
2',3'-Di-O-acetyladenoside Related Literature
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Satheesh Ellipilli,John D. Phillips,Jennifer M. Heemstra Org. Biomol. Chem. 2018 16 4659
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2. Nucleotides. Part XXVII. The structures of adenylic acids a and bD. M. Brown,G. D. Fasman,D. I. Magrath,A. R. Todd J. Chem. Soc. 1954 1448
Additional information on 2',3'-Di-O-acetyladenoside
Introduction to 2',3'-Di-O-acetyladenosine (CAS No. 29886-19-9)
2',3'-Di-O-acetyladenosine (CAS No. 29886-19-9) is a chemically modified nucleoside that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is derived from adenosine, a fundamental component of nucleic acids and a key signaling molecule in various biological processes. The acetylation at the 2' and 3' positions of the ribose sugar imparts unique chemical and biological properties to this molecule, making it a valuable subject of study in both academic and industrial settings.
The chemical structure of 2',3'-Di-O-acetyladenosine consists of an adenine base attached to a ribose sugar, with acetyl groups at the 2' and 3' hydroxyl positions. This modification alters the solubility, stability, and reactivity of the nucleoside, which can have significant implications for its biological activity and potential therapeutic applications. Recent research has focused on understanding the mechanisms by which these modifications influence cellular processes and how they can be leveraged for drug development.
In the context of medicinal chemistry, 2',3'-Di-O-acetyladenosine has been explored for its potential as a prodrug or as a precursor for other bioactive compounds. Prodrugs are inactive compounds that are converted into their active form within the body, often through enzymatic processes. The acetyl groups in 2',3'-Di-O-acetyladenosine can be cleaved by esterases, releasing adenosine or other active metabolites. This property makes it an attractive candidate for developing drugs with improved pharmacokinetic profiles and reduced side effects.
Recent studies have also highlighted the role of 2',3'-Di-O-acetyladenosine in modulating cellular signaling pathways. Adenosine is known to exert its effects through four G protein-coupled receptors (A1, A2A, A2B, and A3). The acetylation at the 2' and 3' positions can affect the binding affinity and selectivity of adenosine to these receptors, potentially leading to novel therapeutic strategies for conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases.
In addition to its potential as a therapeutic agent, 2',3'-Di-O-acetyladenosine has been studied for its use in diagnostic applications. Nucleoside analogs are often employed in imaging techniques to visualize specific cellular processes or to detect disease markers. The modified structure of 2',3'-Di-O-acetyladenosine may offer enhanced sensitivity and specificity in these applications, making it a valuable tool for researchers and clinicians alike.
The synthesis of 2',3'-Di-O-acetyladenosine involves several steps, including the protection of functional groups on adenosine followed by selective acetylation. Various methods have been developed to optimize this process, ensuring high yields and purity. These synthetic routes are crucial for producing sufficient quantities of the compound for both research and commercial purposes.
Clinical trials involving compounds derived from adenosine have shown promising results in various therapeutic areas. For instance, adenosine receptor agonists have been investigated for their potential in treating atrial fibrillation and other cardiac arrhythmias. The modified structure of 2',3'-Di-O-acetyladenosine may offer improved pharmacological properties compared to unmodified adenosine, potentially leading to more effective treatments with fewer side effects.
In conclusion, 2',3'-Di-O-acetyladenosine (CAS No. 29886-19-9) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical properties make it an attractive candidate for developing new drugs and diagnostic tools. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a key player in the future of medicinal chemistry and pharmacology.
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